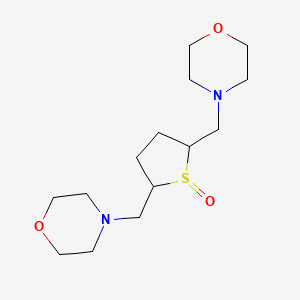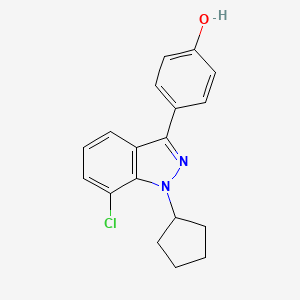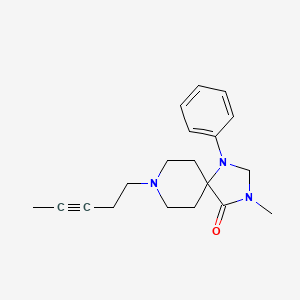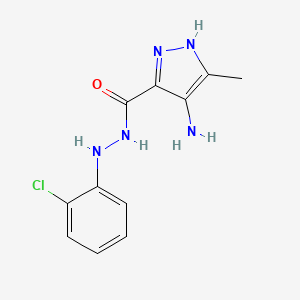
Thiourea, N-(3-chlorophenyl)-N'-(2-(ethenyloxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a 3-chlorophenyl group and a 2-(ethenyloxy)ethyl group attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- typically involves the reaction of 3-chloroaniline with ethylene oxide to form the intermediate, which is then reacted with thiourea under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
科学的研究の応用
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other substituted thioureas such as:
- Thiourea, N-(4-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)-
- Thiourea, N-(3-bromophenyl)-N’-(2-(ethenyloxy)ethyl)-
- Thiourea, N-(3-chlorophenyl)-N’-(2-(propoxy)ethyl)-
Uniqueness
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thioureas
特性
CAS番号 |
121068-59-5 |
|---|---|
分子式 |
C11H13ClN2OS |
分子量 |
256.75 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(2-ethenoxyethyl)thiourea |
InChI |
InChI=1S/C11H13ClN2OS/c1-2-15-7-6-13-11(16)14-10-5-3-4-9(12)8-10/h2-5,8H,1,6-7H2,(H2,13,14,16) |
InChIキー |
IQVXTBHOHKFGCD-UHFFFAOYSA-N |
正規SMILES |
C=COCCNC(=S)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



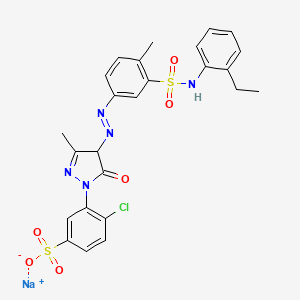
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

